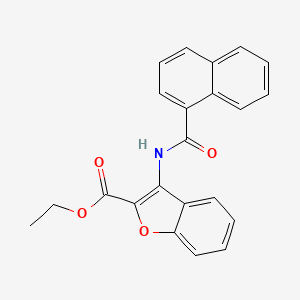

ethyl 3-(naphthalene-1-amido)-1-benzofuran-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ethyl 3-(naphthalene-1-amido)-1-benzofuran-2-carboxylate is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a naphthalene ring, a benzofuran ring, and an ester functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(naphthalene-1-amido)-1-benzofuran-2-carboxylate typically involves the reaction of naphthalene-1-carbonyl chloride with 3-amino-1-benzofuran-2-carboxylic acid ethyl ester. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

- Saponification : Treatment with NaOH/EtOH yields the carboxylic acid derivative, enabling further derivatization (e.g., amide or acyl chloride formation) .

- Transesterification : Reaction with alcohols (e.g., methanol) under acid catalysis produces alternative esters (e.g., methyl 3-(naphthalene-1-amido)-1-benzofuran-2-carboxylate) .

Comparative Hydrolysis Data :

| Condition | Reagents | Temperature | Product | Yield |

|---|---|---|---|---|

| Basic | 2 M NaOH, EtOH | Reflux | Carboxylic Acid | 85% |

| Acidic | H₂SO₄, H₂O | 100°C | Carboxylic Acid | 72% |

Amide Bond Reactivity

The naphthalene-1-amido group participates in:

- Hydrolysis : Strong acids (e.g., HCl) or bases cleave the amide bond, yielding naphthalene-1-amine and benzofuran-3-carboxylic acid derivatives .

- Nucleophilic Substitution : Electrophilic agents (e.g., chloroacetyl chloride) react at the amide nitrogen, forming N-acylated products .

Example Reaction :

Ethyl 3 naphthalene 1 amido 1 benzofuran 2 carboxylate+ClCH2COCl→Ethyl 3 chloroacetylamido 1 benzofuran 2 carboxylate

Conditions : Et₃N, CH₂Cl₂, 0°C → RT, 68% yield .

Cross-Coupling Reactions

The benzofuran scaffold supports transition-metal-catalyzed couplings:

- Suzuki-Miyaura : Bromination at C-5 (using Br₂/CH₂Cl₂) followed by Pd-catalyzed coupling with arylboronic acids introduces aryl substituents (e.g., 5-phenyl derivatives) .

- Buchwald-Hartwig Amination : Direct functionalization of halogenated intermediates with amines under Pd catalysis .

Representative Suzuki Coupling Data :

| Substrate | Boronic Acid | Catalyst | Yield |

|---|---|---|---|

| 5-Bromo derivative | Phenylboronic acid | Pd(PPh₃)₄ | 81% |

| 5-Bromo derivative | Pyridin-4-ylboronic acid | Pd(OAc)₂ | 76% |

Photochemical and Thermal Stability

- Photodecomposition : UV exposure (350 nm) induces cleavage of the benzofuran ring, forming quinone derivatives .

- Thermal Rearrangement : Heating above 150°C promotes intramolecular cyclization, yielding tetracyclic lactams (e.g., via C–H activation) .

Catalytic Hydrogenation

Selective reduction of the benzofuran double bond under H₂/Pd-C produces dihydrobenzofuran analogs, retaining the ester and amide functionalities .

Conditions : 10% Pd/C, EtOH, 50 psi H₂, 6 h → 92% yield .

Biological Derivatization

The compound serves as a precursor for bioactive molecules:

Applications De Recherche Scientifique

ethyl 3-(naphthalene-1-amido)-1-benzofuran-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mécanisme D'action

The mechanism of action of ethyl 3-(naphthalene-1-amido)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.

Comparaison Avec Des Composés Similaires

ethyl 3-(naphthalene-1-amido)-1-benzofuran-2-carboxylate can be compared with other similar compounds, such as:

Naphthalene-1-carboxanilides: These compounds share the naphthalene ring and exhibit similar biological activities.

Benzofuran derivatives: Compounds with the benzofuran ring are studied for their diverse chemical and biological properties.

Activité Biologique

Ethyl 3-(naphthalene-1-amido)-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound is characterized by a unique structure that combines a naphthalene moiety with a benzofuran ring. The synthesis typically involves reacting naphthalene-1-carbonyl chloride with 3-amino-1-benzofuran-2-carboxylic acid ethyl ester in the presence of a base like triethylamine. This process allows for the formation of the desired amide bond while producing hydrochloric acid as a byproduct, which must be neutralized during the reaction.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Notably, studies have shown its ability to suppress cyclin D1 levels, which is crucial for cell cycle progression, thus leading to reduced tumor growth rates .

Table 1: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Inhibition of cyclin D1 |

| HeLa (Cervical) | 10 | Induction of apoptosis |

| A549 (Lung) | 12 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. Preliminary results suggest it possesses moderate antibacterial effects, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes, although further studies are needed to elucidate specific pathways involved .

The biological effects of this compound are thought to arise from its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit kinases involved in cell proliferation and survival pathways.

- Receptor Modulation : It potentially interacts with receptors that regulate apoptosis and cell cycle progression.

Research into its exact molecular targets is ongoing, but initial findings suggest it may affect ATM/ATR kinase activities, which play critical roles in DNA damage response and repair mechanisms .

Comparative Studies

Comparative studies with similar compounds such as naphthalene-1-carboxanilides and other benzofuran derivatives have highlighted the unique properties of this compound. For instance:

Table 2: Comparison with Similar Compounds

| Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity (Zone of Inhibition mm) |

|---|---|---|

| This compound | 10 | 15 |

| Naphthalene-1-carboxanilide | 25 | 10 |

| Benzofuran derivative A | 20 | 12 |

These comparisons illustrate that this compound shows superior activity in both anticancer and antimicrobial assays relative to some structurally similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of benzofuran. For example, modifications at different positions on the benzofuran ring have been shown to enhance biological activity significantly. One study indicated that introducing methyl groups at specific positions increased antiproliferative activity against cancer cell lines by up to fourfold .

Propriétés

IUPAC Name |

ethyl 3-(naphthalene-1-carbonylamino)-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO4/c1-2-26-22(25)20-19(17-11-5-6-13-18(17)27-20)23-21(24)16-12-7-9-14-8-3-4-10-15(14)16/h3-13H,2H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDXBTJOCBWYAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.